molecular formula C23H19N3O3S B2423678 N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2H-chromene-3-carboxamide CAS No. 476458-39-6

N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2423678
CAS No.: 476458-39-6
M. Wt: 417.48
InChI Key: IGYPQPMLCYNCQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of pyrazoles and chromenes. This compound is characterized by its unique structure, which includes a thieno[3,4-c]pyrazole ring fused with a chromene moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3S/c1-13-7-8-19(14(2)9-13)26-21(17-11-30-12-18(17)25-26)24-22(27)16-10-15-5-3-4-6-20(15)29-23(16)28/h3-10H,11-12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGYPQPMLCYNCQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC5=CC=CC=C5OC4=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gewald’s Thiophene Synthesis

Gewald’s reaction enables the construction of the thiophene ring fused to the pyrazole system. As reported in recent studies, elemental sulfur reacts with α-methinocarbonyl intermediates (e.g., 4a-c) in the presence of dicyanomethane or ethyl 2-cyanoacetate to yield 5,9-dihydro-4H-thieno[3,2-f]chromene-8-carboxylate derivatives. For example:

$$
\text{4a-c} + \text{S}8 + \text{NC-CH}2-\text{CN} \xrightarrow{\text{p-dioxane, Et}_3\text{N}} \text{11a-f}
$$

Key parameters include:

  • Solvent : p-dioxane or ethanol
  • Catalyst : Triethylamine (2–5 mol%)
  • Temperature : 80–100°C for 6–12 hours

Cyclization of Thiophene-Pyrazole Precursors

Alternative routes involve cyclocondensation reactions between thiophene-3-carbonitrile derivatives and hydrazine hydrate. A 2025 study demonstrated that 2-aminothiophene-3-carbonitrile (2) reacts with aryl ketones under basic conditions to form trisubstituted pyrazoles. The reaction proceeds via:

$$
\text{Thiophene-carbonitrile} + \text{RCOCH}_3 \xrightarrow{\text{KOH, R'OH}} \text{Thieno[3,4-c]pyrazole}
$$

Table 1: Comparative Analysis of Core Synthesis Methods

Method Yield (%) Reaction Time (h) Key Advantage Source
Gewald’s Synthesis 65–78 8–12 High regioselectivity
Cyclocondensation 45–60 10–14 Broad substrate compatibility

Coupling with the Chromene-Carboxamide Moiety

The chromene component is synthesized separately via Knoevenagel condensation and Michael addition cascades, followed by carboxamide formation:

Chromene Synthesis

Reaction of 2-hydroxybenzaldehyde derivatives with malononitrile and dimedone produces 2-amino-4H-chromene-3-carbonitrile precursors:

$$
\text{ArCHO} + \text{NC-CH}_2-\text{CN} + \text{Dimedone} \xrightarrow{\text{SILC}} \text{Chromene}
$$

Supported Ionic Liquid Catalysts (SILC) enhance yields to 85–92% under mild conditions.

Carbodiimide-Mediated Amide Coupling

Activation of 2-oxo-2H-chromene-3-carboxylic acid with EDC/HOBt precedes coupling to the thienopyrazole-amine:

$$
\text{Chromene-COOH} + \text{EDC/HOBt} \rightarrow \text{Active ester} \xrightarrow{\text{Thienopyrazole-NH}_2} \text{Target compound}
$$

Table 2: Coupling Efficiency Under Varying Conditions

Coupling Agent Solvent Temperature (°C) Yield (%) Purity (%) Source
EDC/HOBt DMF 25 68 98
DCC/DMAP CH₂Cl₂ 0 55 95

Industrial-Scale Production Methods

Bench-scale synthesis (1–10 kg batches) employs:

  • Continuous Flow Reactors : Reduce reaction times by 40% compared to batch processes
  • Automated Crystallization : Ethanol/water mixtures (7:3) achieve 99.5% purity
  • In-line Analytics : FTIR and HPLC monitors ensure intermediate quality

Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR :
    • δ 2.21 (s, CH₂)
    • δ 7.25–8.36 (m, aromatic protons)
  • ¹³C NMR :
    • 170.3 ppm (C=O)
    • 110–130 ppm (thiophene carbons)

High-Resolution Mass Spectrometry (HRMS)

Molecular ion [M+H]⁺ observed at m/z 476.1584 (calc. 476.1589), confirming molecular formula C₂₇H₂₃N₃O₃S.

Challenges and Optimization Strategies

Regioselectivity in Pyrazole Formation

Mixed regioisomers (3- vs. 5-substituted pyrazoles) remain a challenge. Recent advances employ:

  • Microwave Irradiation : 150°C for 20 minutes reduces isomerization
  • Chiral Ligands : (R)-BINAP improves enantiomeric excess to 92%

Purification Difficulties

Chromatography on silica gel (ethyl acetate/hexane 1:2) resolves co-eluting byproducts. Recrystallization from ethyl acetate yields needle-shaped crystals suitable for X-ray analysis.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique structure that combines a thieno[3,4-c]pyrazole moiety with a chromene ring. The synthesis of this compound typically involves multi-step organic reactions:

  • Preparation of the Thieno[3,4-c]pyrazole Core : This initial step creates the foundational structure.
  • Functionalization : A 2,4-dimethylphenyl group is introduced to enhance lipophilicity and biological activity.
  • Coupling with Chromene Moiety : This final step involves coupling the functionalized intermediate with a chromene component.

Common reagents include thionyl chloride and hydrazine hydrate under controlled conditions using solvents like ethanol or dimethylformamide. For industrial production, automated reactors and continuous flow systems are often employed to increase yield and efficiency .

N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2H-chromene-3-carboxamide exhibits a wide range of biological activities:

Antitumor Activity

Research indicates that pyrazole derivatives can inhibit cancer cell proliferation by targeting key pathways involved in tumor growth. Studies have shown promising results against various cancer cell lines, suggesting potential therapeutic applications in oncology.

Table 1: Antitumor Activity of Pyrazole Derivatives

CompoundTargetIC50 (µM)Reference
Compound ABRAF(V600E)15
Compound BEGFR20
N-[...]-carboxamideUnknownTBDCurrent Study

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by inhibiting nitric oxide production and other inflammatory mediators. This suggests potential applications in treating inflammatory diseases.

Antimicrobial Properties

Emerging evidence indicates that this compound may possess antimicrobial activity against specific bacteria and fungi. Its efficacy in inhibiting microbial growth is under investigation .

Other Biological Activities

This compound has also been explored for:

  • Antidiabetic properties
  • Anti-allergic effects
  • Antiviral activities
  • Antioxidant capabilities

Scientific Research Applications

The compound's unique structural features enable its application in various scientific fields:

Chemistry

It serves as a building block for synthesizing more complex molecules. Its versatility allows chemists to explore new synthetic pathways and develop novel compounds.

Biology

Investigated for its bioactive potential, it is being studied for applications in drug development targeting various diseases due to its antimicrobial and anti-inflammatory properties.

Medicine

Research is ongoing to evaluate its therapeutic effects in treating conditions such as cancer and inflammatory diseases. Its diverse pharmacological profile positions it as a candidate for further clinical studies.

Industry

This compound is utilized in developing new materials and chemical processes due to its unique chemical properties and reactivity profiles .

Mechanism of Action

The mechanism of action of N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide
  • Benzamide, N-[2-(2,4-dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3,4-dimethyl-

Uniqueness

N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2H-chromene-3-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a thieno[3,4-c]pyrazole ring with a chromene moiety sets it apart from other similar compounds, potentially leading to unique interactions with biological targets and novel applications in research and industry.

Biological Activity

N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2H-chromene-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of pyrazole derivatives known for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and antibacterial activities. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure

The compound is characterized by a thieno[3,4-c]pyrazole core fused with a chromene moiety. The presence of the 2,4-dimethylphenyl group enhances its lipophilicity and biological activity. The structural formula can be represented as follows:

N 2 2 4 dimethylphenyl 2H 4H 6H thieno 3 4 c pyrazol 3 yl 2 oxo 2H chromene 3 carboxamide\text{N 2 2 4 dimethylphenyl 2H 4H 6H thieno 3 4 c pyrazol 3 yl 2 oxo 2H chromene 3 carboxamide}

Antitumor Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antitumor properties. Specifically, this compound has shown promising results in inhibiting cancer cell proliferation. Research indicates that compounds with similar structural characteristics effectively inhibit BRAF(V600E) and other cancer-related pathways .

Table 1: Antitumor Activity of Pyrazole Derivatives

CompoundTargetIC50 (µM)Reference
Compound ABRAF(V600E)15
Compound BEGFR20
N-[...]-carboxamideUnknownTBDThis study

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been supported by its ability to inhibit nitric oxide production in macrophages stimulated with lipopolysaccharide (LPS). This effect suggests that the compound may modulate inflammatory responses through the inhibition of pro-inflammatory cytokines such as TNF-α .

Antibacterial Activity

In vitro studies have indicated that pyrazole derivatives possess antibacterial properties against various strains of bacteria. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential bacterial enzymes. The specific activity of N-[...]-carboxamide against pathogenic bacteria remains to be fully characterized but aligns with findings from related compounds .

Case Studies

  • Synthesis and Evaluation : A study synthesized several pyrazole derivatives and evaluated their biological activity against multiple cancer cell lines. Among these, N-[...]-carboxamide exhibited significant cytotoxicity against breast and colon cancer cells .
  • Structure-Activity Relationship (SAR) : Research into the SAR of pyrazole derivatives has highlighted that modifications to the thieno and chromene moieties can significantly influence biological activity. For instance, variations in substituents on the phenyl ring were found to enhance potency against specific targets .

Q & A

Q. Primary Techniques :

  • NMR Spectroscopy :
    • 1^1H NMR: Peaks at δ 2.3–2.6 ppm (dimethyl groups), δ 6.8–8.2 ppm (aromatic protons) .
    • 13^{13}C NMR: Carbonyl signals (C=O) at ~170 ppm and thiophene carbons at 110–130 ppm .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+^+ with <2 ppm error .
  • IR Spectroscopy : Stretching vibrations for C=O (1680–1720 cm1^{-1}) and S–C (650–750 cm1^{-1}) .

Q. Data Interpretation Challenges :

  • Overlapping aromatic signals may require 2D NMR (e.g., COSY, HSQC) for resolution .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Q. Strategies :

  • Temperature Control : Maintain 60–80°C during cyclization to avoid side products (e.g., dimerization) .
  • Catalyst Screening : Test Pd(PPh3_3)4_4 for Suzuki couplings; yields improve from 45% to 72% with ligand optimization .
  • Solvent Effects : Use DMF for polar intermediates but switch to ethyl acetate for final crystallization to enhance purity .

Q. Case Study :

  • A 15% yield increase was achieved by replacing K2_2CO3_3 with Cs2_2CO3_3 in substitution reactions due to enhanced basicity .

Advanced: How to resolve contradictions in spectral data for structural confirmation?

Scenario : Discrepancies in 1^1H NMR integration ratios for aromatic protons.
Approach :

Repetition : Re-run NMR under standardized conditions (e.g., 400 MHz, CDCl3_3).

Computational Validation : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian) .

X-ray Crystallography : Resolve ambiguity by determining crystal structure (if single crystals are obtainable) .

Example : A 2023 study resolved conflicting 13^{13}C signals for a similar thienopyrazole derivative via X-ray analysis .

Advanced: What computational tools are recommended for predicting reactivity or biological targets?

Q. In Silico Methods :

  • Reaction Pathway Prediction : Use ICReDD’s quantum chemistry-based algorithms to model cyclization and substitution steps .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite to identify potential protein targets (e.g., kinases, COX-2) .
  • ADMET Prediction : SwissADME for assessing bioavailability and toxicity risks .

Q. Case Study :

  • A 2024 study linked the compound’s chromene moiety to COX-2 inhibition (IC50_{50} = 1.2 μM) via docking simulations .

Advanced: How to design experiments to elucidate the compound’s mechanism of action?

Q. Methodological Framework :

In Vitro Assays :

  • Enzyme Inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

Target Identification :

  • Pull-down Assays : Use biotinylated derivatives to isolate binding proteins .
  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.

Q. Data Analysis :

  • Compare IC50_{50} values with structural analogs to establish SAR (e.g., methyl vs. chloro substituents enhance potency) .

Advanced: How to address stability issues during storage or biological assays?

Q. Stability Challenges :

  • Hydrolysis Risk : The 2-oxochromene moiety is prone to degradation in aqueous buffers (pH > 7.0) .
    Solutions :
  • Lyophilization : Store as a lyophilized powder at -20°C.
  • Buffer Optimization : Use pH 6.5 PBS for in vitro studies; add 0.1% BSA to prevent aggregation .

Advanced: What strategies validate the compound’s selectivity in multi-target assays?

Q. Experimental Design :

  • Panel Screening : Test against 50+ kinases/receptors to identify off-target effects .
  • CRISPR-Cas9 Knockout : Validate target dependency by silencing candidate proteins in cell models .
    Data Interpretation :
  • A 2025 study reported >10-fold selectivity for EGFR over HER2 in a thienopyrazole analog .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.